REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:8]=[C:7]([OH:9])[CH:6]=[C:5]([CH3:10])[C:3]=1[OH:4].[OH-].[Na+].[CH3:13]I.Cl>[Br-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(Cl)Cl.O.C(Cl)Cl.O>[CH3:1][C:2]1[CH:8]=[C:7]([O:9][CH3:13])[CH:6]=[C:5]([CH3:10])[C:3]=1[OH:4] |f:1.2,5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
460 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(O)C(=CC(=C1)O)C
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
940 mg
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
760 mg
|
Type
|
catalyst
|
Smiles
|
[Br-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Name
|
CH2Cl2 H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
were stirred at room temperature under argon for 12 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the organic layer was extracted with brine (5×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under reduced pressure
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC(=C1)OC)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 356 mg | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |